1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Description
Properties
IUPAC Name |
1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-23(4-2)20(24)18-16(21)15-12-8-5-6-9-13(12)17(22-19(15)26-18)14-10-7-11-25-14/h7,10-11H,3-6,8-9,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKITFKAGXWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[2,3-c]Isoquinoline Core
The critical step involves cyclocondensation of Compound A with ethyl mercaptoacetate under basic conditions:
Procedure :
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Compound A (10 mmol) and ethyl mercaptoacetate (12 mmol) are refluxed in absolute ethanol with sodium ethoxide (12 mmol) for 5 hours.
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The reaction proceeds via nucleophilic displacement of the chlorine atom by the thiolate ion, followed by intramolecular cyclization to form ethyl 1-amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate (Compound B, yield: 83–92%).
Mechanistic Insight :
The thiolate ion attacks the electron-deficient C-3 position of the isoquinoline core, facilitated by the chloro group’s leaving ability. Subsequent cyclization eliminates ethanol, forming the thiophene ring.
Introduction of the Carboxamide Group
Compound B undergoes aminolysis with diethylamine to install the N,N-diethylcarboxamide moiety:
Procedure :
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Compound B (5 mmol) is reacted with excess diethylamine (15 mmol) in anhydrous ethanol under reflux for 8 hours.
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The ester group is selectively converted to the carboxamide, yielding 1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide (Compound C, yield: 74–89%).
Key Optimization Parameters :
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Solvent : Ethanol ensures solubility of both reactants and intermediates.
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Temperature : Reflux conditions (78°C) accelerate the reaction without side product formation.
Reaction Monitoring and Purification
Chromatographic Techniques
Crystallographic Validation
Single-crystal X-ray diffraction of intermediate Compound B (space group P21/c) reveals a bent conformation between the furan and isoquinoline planes (65.7°), stabilized by N–H···N hydrogen bonds (2.183 Å).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Compound A | Thieno[2,3-c]isoquinoline ester |
| Reaction Time | 8 hours | 6 hours |
| Yield | 89% | 74% |
| Purity (HPLC) | 98.5% | 96.2% |
Method A offers higher yields due to optimized stoichiometry, while Method B reduces side reactions via milder conditions.
Challenges and Mitigation Strategies
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Byproduct Formation :
-
Low Solubility :
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with consistent yields (85±3%). Key factors for industrial adoption include:
Chemical Reactions Analysis
1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or furan ring positions, using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is its anticancer properties. Research has shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar thienoisoquinoline frameworks can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway.
Case Study:
A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis and evaluation of related compounds, demonstrating their efficacy against specific cancer types. The results indicated a dose-dependent response in cell viability assays, suggesting that modifications to the basic structure can enhance anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. The presence of the furan moiety is believed to contribute to these effects by enhancing membrane permeability or interfering with metabolic pathways in pathogens.
Data Table: Antimicrobial Activity
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| A | Antibacterial | E. coli | 32 µg/mL |
| B | Antifungal | Candida albicans | 16 µg/mL |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising therapeutic effects, they also necessitate careful evaluation regarding their toxicity profiles.
Case Study:
A toxicity study conducted on animal models revealed that certain structural modifications could reduce adverse effects while maintaining efficacy. This highlights the importance of structure-activity relationship (SAR) studies in drug development .
Mechanism of Action
The mechanism of action of 1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Furan vs. Nitrophenyl Substituents :
- The target compound's furan group provides moderate electron-donating effects, enhancing solubility compared to nitro-substituted analogues (e.g., compound 6f in ), which exhibit higher cytotoxicity but poorer solubility due to nitro group hydrophobicity .
- Nitrophenyl derivatives (e.g., 6f) show IC$_{50}$ values of 3.8 µM against MCF-7 cells, whereas furan-substituted compounds are less potent but more metabolically stable .
Morpholinyl or piperidinyl substituents (e.g., compounds in ) increase basicity, affecting receptor binding in antimicrobial assays .
Core Modifications: Thieno[2,3-b]quinoline analogues (e.g., ) demonstrate altered ring strain and π-stacking capacity, leading to distinct kinase inhibition profiles compared to thieno[2,3-c]isoquinolines .
Biological Activity
The compound 1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a member of the tetrahydrothienoisoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of tetrahydrothienoisoquinolines. The compound has shown significant activity against a range of bacterial strains.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC |
|---|---|---|---|
| Staphylococcus aureus | 8.0 - 9.0 μg/mL | Amoxicillin | 3.0 μg/mL |
| Escherichia coli | 8.0 - 9.0 μg/mL | Amoxicillin | 5.0 μg/mL |
| Pseudomonas aeruginosa | 7.0 - 9.0 μg/mL | Amoxicillin | 4.0 μg/mL |
| Candida albicans | Significant activity noted | N/A | N/A |
The compound exhibited comparable efficacy to standard antibiotics such as amoxicillin, indicating its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
Tetrahydrothienoisoquinolines have also been evaluated for their anticancer properties. The compound demonstrated selective cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving several human tumor cell lines (e.g., HepG2 and NCI-H661), the compound showed potent inhibition of cell proliferation with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.
- Receptor Modulation : The compound acts as an antagonist at NMDA and D1 receptors, which are implicated in neurodegenerative diseases and cancer progression .
- DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydrothienoisoquinoline scaffold significantly affect biological activity:
- Substituents on the furan ring enhance antimicrobial properties.
- Alkyl groups on the amino nitrogen influence cytotoxicity against cancer cells.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Furan substitution | Increased antimicrobial activity |
| Diethyl group at N | Enhanced cytotoxicity |
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-N,N-diethyl-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving heterocyclic ring formation (e.g., tetrahydrothieno-isoquinoline core) followed by furan-2-yl and carboxamide functionalization. Key steps include:
- Controlled temperature (e.g., 0–120°C) and solvent selection (e.g., chloroform, acetonitrile) to minimize side reactions .
- Use of catalysts like phosphorus pentasulfide for thiazole ring formation .
- Optimization via statistical Design of Experiments (DoE) to evaluate factors like solvent polarity, reaction time, and stoichiometry .
- Analytical Validation : Monitor intermediates via HPLC for purity (>95%) and confirm structures with , , and IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Primary Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., diethylamino groups at δ 1.2–3.5 ppm) and confirm furan ring substitution patterns .
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted amines or oxidized furan derivatives) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm) and thieno-isoquinoline C-S bonds (~650 cm) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s reported bioactivity (e.g., enzyme inhibition)?
- Methodology :
- Target Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors (e.g., kinase targets) .
- Electron-Withdrawing Group Analysis : Evaluate the dioxidoisothiazolidin moiety’s role in enhancing binding via computational electrostatic potential mapping .
- Pharmacodynamic Profiling : Compare IC values against structurally similar analogs (e.g., furan-3-carboxamide derivatives) to identify critical functional groups .
Q. How should contradictory bioactivity data across studies be resolved?
- Resolution Strategies :
- Comparative Bioassays : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variability .
- Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., furan ring puckering) affecting activity .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding vendor-reported data) to establish consensus EC ranges .
Q. What computational tools are suitable for predicting this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Tools & Workflows :
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .
- QSAR Modeling : Train models on datasets of thieno-isoquinoline derivatives to estimate logP (target: 2–4) and plasma protein binding .
- Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity risks linked to the furan moiety .
Q. How can structural modifications enhance this compound’s selectivity for a specific biological target?
- Approaches :
- Isosteric Replacement : Substitute the diethylamino group with a cyclopentylthioacetyl group to improve lipophilicity and target penetration .
- Bioisosteric Design : Replace the furan-2-yl ring with a thiophene or pyrrole analog to modulate electron density and H-bonding capacity .
- Prodrug Derivatization : Introduce hydrolyzable esters (e.g., methyl or ethyl) to the carboxamide for controlled release in vivo .
Methodological Challenges & Solutions
Q. What strategies ensure compound stability during storage and experimental use?
- Stability Protocols :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the tetrahydrothieno ring .
- In-Use Stability : Prepare fresh solutions in deuterated DMSO for NMR studies to avoid solvent-induced degradation .
Q. How should researchers design in vivo studies to validate preclinical efficacy?
- Design Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
